![molecular formula C18H12FN3S B381411 N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 315676-75-6](/img/structure/B381411.png)
N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Overview
Description
“N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine” is a chemical compound with the linear formula C18H12FN3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is part of the pyrimidine family, which are aromatic heterocyclic compounds known for their wide range of pharmacological effects .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine” is not detailed in the retrieved papers.Scientific Research Applications
Applications in Medicinal and Pharmaceutical Industries
N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine and its derivatives, such as pyranopyrimidine, have substantial applications in the medicinal and pharmaceutical sectors. These compounds serve as key precursors due to their broader synthetic applications and bioavailability. They are particularly valued for their structural complexity and the challenge it poses for synthetic development. Innovations in hybrid catalysts have been essential for the synthesis of substituted derivatives, paving the way for the development of lead molecules in pharmaceutical research (Parmar, Vala & Patel, 2023).
Role in Optoelectronic Materials
The incorporation of compounds like N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine into π-extended conjugated systems is of great significance in creating novel optoelectronic materials. These materials are utilized in the fabrication of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Specifically, arylvinylsubstituted quinazolines and pyrimidine derivatives have shown promise in nonlinear optical materials and colorimetric pH sensors, underscoring their versatility in the field of material science (Lipunova, Nosova, Charushin & Chupakhin, 2018).
Catalyst and Sorbent Applications
In the environmental sector, amine-functionalized sorbents, which may include derivatives of N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine, are recognized for their efficacy in removing persistent and harmful substances like PFAS from water supplies. The design of these sorbents takes into account electrostatic interactions, hydrophobic interactions, and sorbent morphology, contributing to the development of advanced solutions for water and wastewater treatment (Ateia, Alsbaiee, Karanfil & Dichtel, 2019).
properties
IUPAC Name |
N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3S/c19-13-6-8-14(9-7-13)22-17-16-15(12-4-2-1-3-5-12)10-23-18(16)21-11-20-17/h1-11H,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDYYOJTVZEYCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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